Cas no 1541536-31-5 (3-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)

3-Methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid is a specialized organic compound featuring a reactive allyloxycarbonyl (Alloc) protecting group attached to an amino functionality, combined with a carboxylate moiety. Its structure enables selective deprotection under mild conditions, making it valuable in peptide synthesis and other applications requiring controlled amine group manipulation. The compound’s versatility arises from the balance between stability during synthesis and ease of removal via palladium-catalyzed or nucleophilic methods. The carboxyl group further allows derivatization or conjugation, enhancing utility in bioconjugation and polymer chemistry. Its well-defined reactivity profile ensures reproducibility in complex synthetic workflows.
3-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid structure
1541536-31-5 structure
商品名:3-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid
CAS番号:1541536-31-5
MF:C9H15NO4
メガワット:201.219702959061
MDL:MFCD24037531
CID:5683334
PubChem ID:81065171

3-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid 化学的及び物理的性質

名前と識別子

    • AKOS019634450
    • 1541536-31-5
    • 3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
    • EN300-26296413
    • 3-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid
    • MDL: MFCD24037531
    • インチ: 1S/C9H15NO4/c1-3-4-14-9(13)10-6-7(2)5-8(11)12/h3,7H,1,4-6H2,2H3,(H,10,13)(H,11,12)
    • InChIKey: UBPRRHJLMQMAIJ-UHFFFAOYSA-N
    • ほほえんだ: O(CC=C)C(NCC(C)CC(=O)O)=O

計算された属性

  • せいみつぶんしりょう: 201.10010796g/mol
  • どういたいしつりょう: 201.10010796g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 7
  • 複雑さ: 215
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 75.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

3-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26296413-0.05g
3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
1541536-31-5 95%
0.05g
$876.0 2024-06-18
Enamine
EN300-26296413-0.1g
3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
1541536-31-5 95%
0.1g
$917.0 2024-06-18
Enamine
EN300-26296413-0.25g
3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
1541536-31-5 95%
0.25g
$959.0 2024-06-18
Enamine
EN300-26296413-1.0g
3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
1541536-31-5 95%
1.0g
$1043.0 2024-06-18
Enamine
EN300-26296413-5.0g
3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
1541536-31-5 95%
5.0g
$3023.0 2024-06-18
Enamine
EN300-26296413-5g
3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
1541536-31-5
5g
$3023.0 2023-09-14
Enamine
EN300-26296413-1g
3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
1541536-31-5
1g
$1043.0 2023-09-14
Enamine
EN300-26296413-2.5g
3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
1541536-31-5 95%
2.5g
$2043.0 2024-06-18
Enamine
EN300-26296413-0.5g
3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
1541536-31-5 95%
0.5g
$1001.0 2024-06-18
Enamine
EN300-26296413-10.0g
3-methyl-4-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid
1541536-31-5 95%
10.0g
$4483.0 2024-06-18

3-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid 関連文献

3-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acidに関する追加情報

3-Methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic Acid: A Comprehensive Overview

The compound with CAS No. 1541536-31-5, commonly referred to as 3-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid, is a highly specialized organic molecule with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound has garnered attention due to its unique structural features and promising biological activities. Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, making it more accessible for research and industrial applications.

3-Methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid is characterized by its complex molecular structure, which includes a butanoic acid backbone with a methyl group at the 3-position and a substituted carbonyl group at the 4-position. The propargyl ether moiety (prop-2-en-1-yloxy) adds an additional layer of complexity, contributing to the compound's reactivity and functional versatility. This structure allows the molecule to participate in a wide range of chemical reactions, making it a valuable building block in organic synthesis.

Recent studies have highlighted the potential of 3-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid in drug discovery. Its ability to act as a precursor for bioactive molecules has been extensively explored. For instance, researchers have demonstrated its utility in the synthesis of peptide analogs and bioisosteres, which are critical components in modern pharmacology. The compound's reactivity under mild conditions has also made it a preferred choice for click chemistry applications, enabling the rapid assembly of complex molecular architectures.

In addition to its pharmaceutical applications, 3-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid has shown promise in agrochemical research. Its ability to modulate plant growth and development through interaction with key enzymes and signaling pathways has been documented in several recent studies. This highlights its potential as a lead compound for developing environmentally friendly pesticides and growth regulators.

The synthesis of 3-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Recent advancements in catalytic asymmetric synthesis have significantly improved the yield and enantioselectivity of this process, making it more viable for large-scale production.

From an environmental standpoint, the compound's biodegradability and eco-friendliness have been evaluated in several studies. These findings underscore its potential as a sustainable alternative to traditional chemical intermediates. Moreover, its low toxicity profile makes it suitable for use in applications where human exposure is a concern.

In conclusion, 3-methyl-4-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid (CAS No. 1541536-31-5) is a versatile and innovative compound with a wide range of applications across multiple industries. Its unique chemical properties, combined with recent breakthroughs in synthesis and application development, position it as a key player in the field of modern organic chemistry.

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